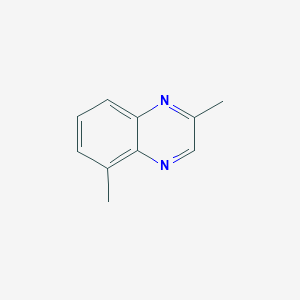

2,5-Dimethylquinoxaline

Vue d'ensemble

Description

2,5-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₀N₂. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 2 and 5 positions on the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethyl-1,4-benzoquinone with o-phenylenediamine under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as hydrochloric acid or sulfuric acid, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline-2,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction: Reduction of this compound can yield 2,5-dimethyl-1,2,3,4-tetrahydroquinoxaline using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Quinoxaline-2,5-dicarboxylic acid.

Reduction: 2,5-Dimethyl-1,2,3,4-tetrahydroquinoxaline.

Substitution: Halogenated derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

DMQ exhibits significant antimicrobial activity against various pathogens. It has been identified as a promising candidate for treating fungal infections, particularly eumycetoma and oral candidiasis. In vitro studies have shown that DMQ has a minimum inhibitory concentration (MIC) of 312 µg/ml against Madurella mycetomatis and lower MIC values against other fungi like Cryptococcus neoformans (9 µg/ml) and Candida tropicalis (1.125 µg/ml) .

Case Study: Efficacy Against Fungal Infections

In a study involving BALB/c mice, DMQ was formulated into a 1% topical gel. The results indicated that the gel effectively treated skin infections caused by Madurella mycetomatis, with complete resolution of granulomas observed after 14 days of treatment . This demonstrates DMQ's potential as a therapeutic agent in antifungal treatments.

Gastroprotective Effects

DMQ has also shown gastroprotective properties against indomethacin-induced gastric ulcers. Histopathological evaluations indicated that DMQ administration resulted in significant protective effects on gastric mucosa, suggesting its potential use in gastrointestinal disorders .

Toxicology and Safety Profile

Toxicity Studies

Toxicological assessments of DMQ have revealed an acceptable safety profile. In vivo studies indicated that the median lethal dose (LD50) is greater than 2000 mg/kg, with no significant adverse effects observed at concentrations ≤100 µM . Furthermore, histological examinations showed no major alterations in vital organs, supporting the compound's safety for further development.

Table 1: Toxicity Profile of 2,5-Dimethylquinoxaline

| Parameter | Result |

|---|---|

| LD50 | >2000 mg/kg |

| Acute Toxicity | No significant effects |

| Histopathological Changes | Minimal |

| Mutagenicity | Negative |

Receptor Modulation

Recent studies have indicated that DMQ may act as a partial agonist for cannabinoid type 2 (CB2) receptors, which are involved in pain relief and inflammation modulation . This suggests potential applications in pain management therapies.

Case Study: Lipid Accumulation Inhibition

In vitro screening of DMQ derivatives demonstrated their ability to inhibit lipid accumulation in HepG2 hepatocytes, indicating a role in metabolic disorders . This property could be leveraged for developing treatments for conditions like fatty liver disease.

Mécanisme D'action

The mechanism of action of 2,5-dimethylquinoxaline varies depending on its application:

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anticancer Activity: It inhibits specific enzymes such as topoisomerases, which are essential for DNA replication and cell division in cancer cells, thereby preventing tumor growth.

Comparaison Avec Des Composés Similaires

Quinoxaline: The parent compound, lacking the methyl groups at the 2 and 5 positions.

2,3-Dimethylquinoxaline: Another derivative with methyl groups at the 2 and 3 positions.

2,6-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 6 positions.

Uniqueness: 2,5-Dimethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of methyl groups at the 2 and 5 positions enhances its stability and alters its reactivity compared to other dimethylquinoxaline derivatives.

Activité Biologique

2,5-Dimethylquinoxaline (DMQ) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including toxicity profiles, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the quinoxaline family, characterized by a bicyclic structure consisting of two fused aromatic rings. Its molecular formula is C10H10N2, and it presents unique physicochemical properties that influence its biological activity.

Biological Activity

1. Antimicrobial Activity

DMQ has shown promising antimicrobial properties against various pathogens. In studies evaluating its efficacy against gram-positive bacteria, DMQ exhibited significant antibacterial activity comparable to standard antibiotics. For instance, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other clinically relevant strains, indicating its potential as a therapeutic agent in treating resistant infections .

2. Anticancer Activity

Research has highlighted DMQ's potential as an anticancer agent. In vitro studies have shown that DMQ can inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung cancer (A549) cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

Toxicity Profile

The safety profile of DMQ has been evaluated in several studies. A notable study reported that DMQ had a median lethal dose (LD50) greater than 2000 mg/kg in rodent models, suggesting a favorable safety margin . However, at higher concentrations, DMQ induced histopathological changes such as thrombocytosis and leukocytosis, necessitating further investigation into these effects .

Table 1: Summary of Toxicity Studies on DMQ

| Study Type | Concentration Range | Observed Effects | LD50 (mg/kg) |

|---|---|---|---|

| In vivo (rodents) | ≤100 µM | No significant adverse effects | >2000 |

| In vitro (HepG2) | >100 µM | Non-significant reduction in ATP | N/A |

| Histological Exam | High doses | Thrombocytosis, leukocytosis | N/A |

The biological activity of DMQ can be attributed to several mechanisms:

- Cell Cycle Arrest : DMQ has been shown to induce G2 cell cycle arrest in various cancer cell lines, which is critical for preventing tumor growth.

- DNA Interaction : Studies indicate that DMQ may interact with DNA structures leading to chromosomal instability and fragmentation .

- Reactive Oxygen Species (ROS) : The compound's influence on oxidative stress markers suggests a role in modulating cellular responses to oxidative damage .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, DMQ was tested against HepG2 cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value exceeding 100 µM, demonstrating its potential as an anticancer agent while maintaining a relatively safe profile at lower concentrations .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial effects of DMQ against MRSA strains. Results showed that DMQ exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics like vancomycin and linezolid .

Propriétés

IUPAC Name |

2,5-dimethylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)11-6-8(2)12-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZOJBWWSBCFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(C=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.